Seneciphyllinine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

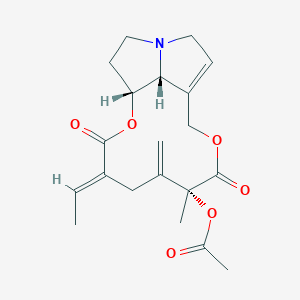

Seneciphyllinine is a pyrrolizidine alkaloid derived from the plant Gynura japonica. It is known for its hepatotoxic properties, meaning it can cause liver damage. The compound has a molecular formula of C20H25NO6 and a molecular weight of 375.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Seneciphyllinine is typically extracted from the roots of Gynura japonica. The extraction process involves several stages, including sample preparation, extraction, and cleanup. The preparation process can include cutting the herbal product or homogenizing/pulverizing frozen or dried material to increase the surface area for extraction .

Industrial Production Methods: The industrial production of this compound involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone. The compound is then purified and crystallized to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Seneciphyllinine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Seneciphyllinine has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of pyrrolizidine alkaloids.

Biology: Studied for its effects on cell proliferation and apoptosis in various cell lines.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

Seneciphyllinine exerts its effects primarily through the induction of apoptosis and autophagy in liver cells. The compound increases the activities of enzymes such as epoxide hydrolase and glutathione-S-transferase while reducing the activity of cytochrome P-450 and related monooxygenases. This dual action leads to cell death and liver toxicity .

Comparison with Similar Compounds

Senecionine: Another pyrrolizidine alkaloid with similar hepatotoxic properties.

Monocrotaline: Known for its toxic effects on the liver and lungs.

Clivorine: Exhibits both apoptotic and autophagic effects on liver cells.

Uniqueness of Seneciphyllinine: this compound is unique due to its specific molecular structure and the distinct pathways it affects in liver cells. Its ability to induce both apoptosis and autophagy sets it apart from other similar compounds .

Biological Activity

Seneciphyllinine is a pyrrolizidine alkaloid (PA) primarily found in plants of the Gynura genus, particularly Gynura segetum. This compound has garnered attention due to its diverse biological activities, including hepatotoxicity, genotoxicity, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Classification

This compound belongs to a class of compounds known as pyrrolizidine alkaloids, which are characterized by a bicyclic structure. The biosynthesis of these alkaloids involves the condensation of ornithine and other amino acids, leading to various structural modifications that influence their biological properties.

1. Hepatotoxicity

This compound exhibits significant hepatotoxic effects. Research indicates that exposure to this compound can lead to liver damage through mechanisms such as oxidative stress and apoptosis. A study conducted on rats demonstrated that administration of this compound resulted in elevated liver enzyme levels, indicating hepatocellular injury.

| Study | Findings |

|---|---|

| Liang et al. (1984) | Identified high concentrations of senecionine and this compound in Gynura japonica, correlating with hepatotoxic effects. |

| Meng et al. (2021) | Reported that PAs including this compound induce oxidative stress in liver cells, leading to cell death. |

2. Genotoxicity

This compound has been shown to possess genotoxic properties. In vitro studies reveal that it can cause DNA damage in human lymphocytes, suggesting a potential risk for carcinogenic effects.

| Research | Methodology | Results |

|---|---|---|

| Chaichana et al. (2019) | Comet assay on human lymphocytes | Significant increase in DNA strand breaks at higher concentrations of this compound. |

3. Antimicrobial Activity

Some studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

| Pathogen Tested | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

Case Study 1: Hepatotoxicity in Humans

A documented case involved a patient who ingested herbal preparations containing Gynura segetum. The patient presented with acute liver failure characterized by jaundice and elevated liver enzymes. Subsequent analysis confirmed the presence of this compound, highlighting its hepatotoxic potential.

Case Study 2: Antimicrobial Efficacy

In another study, extracts from Gynura segetum containing this compound were tested against clinical isolates of bacteria. The results indicated effective inhibition of growth, supporting its use in traditional medicine for treating infections.

Properties

CAS No. |

90341-45-0 |

|---|---|

Molecular Formula |

C20H25NO6 |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

[(1R,4E,7R,17R)-4-ethylidene-7-methyl-6-methylidene-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate |

InChI |

InChI=1S/C20H25NO6/c1-5-14-10-12(2)20(4,27-13(3)22)19(24)25-11-15-6-8-21-9-7-16(17(15)21)26-18(14)23/h5-6,16-17H,2,7-11H2,1,3-4H3/b14-5+/t16-,17-,20-/m1/s1 |

InChI Key |

CTCKXBIRQMSUIU-HPNKAZLSSA-N |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C |

Appearance |

Oil |

Synonyms |

seneciphyllinine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can I differentiate between Seneciphyllinine and its parent compound, Seneciphylline, using mass spectrometry?

A2: While both this compound and Seneciphylline would be detected as PAs by mass spectrometry, differentiating them requires careful analysis of the mass spectra. this compound N-oxide, the N-oxide form of this compound, displays a characteristic dimer adduct in its MS spectrum. This dimer adduct is usually at 100% abundance and is not observed in the MS spectra of the parent PAs, including Seneciphylline. [2] Therefore, the presence or absence of this specific dimer adduct ion can be used to differentiate between this compound N-oxide and Seneciphylline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.